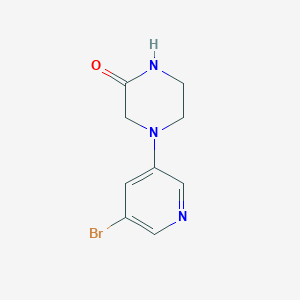![molecular formula C12H12BrN3 B6647691 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with specific signaling pathways. In addition, it has been shown to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine in lab experiments is its potential as a lead compound for drug discovery. Its ability to exhibit activity against cancer cells and bacteria makes it a promising candidate for further development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its activity and selectivity.
Future Directions
There are several future directions for the research of 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine. One potential direction is the investigation of its activity against other cancer cell lines and bacterial strains. Another direction is the optimization of its activity and selectivity through structure-activity relationship studies. Additionally, the development of novel drug delivery systems and formulations could enhance its therapeutic potential. Finally, the investigation of its potential applications in material science, such as the development of new sensors or catalysts, could provide new avenues for research.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its activity and selectivity.
Synthesis Methods
The synthesis of 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine involves a multi-step process that starts with the reaction of 5-bromo-3-chloropyridine with sodium hydride in the presence of 6-methylpyridine-3-carboxaldehyde. This is followed by the addition of ammonium chloride and further purification steps to obtain the final product.
Scientific Research Applications
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine has been studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has also been investigated for its potential use as an antibacterial agent.
Properties
IUPAC Name |
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-2-3-10(5-15-9)6-16-12-4-11(13)7-14-8-12/h2-5,7-8,16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDBWRVVSIBSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6647609.png)

![3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B6647629.png)
![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
![2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)


![3-[(5-Bromopyridin-3-yl)amino]propan-1-ol](/img/structure/B6647707.png)

